2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride
CAS No.: 1160263-19-3
Cat. No.: VC2551619
Molecular Formula: C20H17Cl2NO
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160263-19-3 |
|---|---|
| Molecular Formula | C20H17Cl2NO |
| Molecular Weight | 358.3 g/mol |
| IUPAC Name | 2-(4-butylphenyl)-6-chloroquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C20H17Cl2NO/c1-2-3-4-13-5-7-14(8-6-13)19-12-17(20(22)24)16-11-15(21)9-10-18(16)23-19/h5-12H,2-4H2,1H3 |
| Standard InChI Key | JFWFGTHFKCQWIT-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |
| Canonical SMILES | CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |
Introduction
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride is a complex organic compound belonging to the quinoline family, which is renowned for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core substituted with a butylphenyl group and a chloro group, making it a valuable intermediate in the synthesis of pharmaceutical agents and materials science applications.
Key Characteristics:
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Molecular Formula: C₂₀H₁₇Cl₂NO
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CAS Number: 1160263-19-3
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MDL Number: MFCD03421292
Synthesis Route:
A common synthetic route begins with the preparation of 4-butylphenylamine, which undergoes a Friedländer synthesis to form the quinoline core. Following this, the chloro group is introduced via electrophilic aromatic substitution, and the carbonyl chloride functionality is added using thionyl chloride or oxalyl chloride under controlled conditions.
Chemical Reactions and Applications
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride participates in various chemical reactions, including electrophilic aromatic substitution, making it suitable for further derivatization. This reactivity allows chemists to explore new compounds with potentially enhanced biological activities.
Applications:
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Medicinal Chemistry: It may function by inhibiting enzymes or binding to receptors involved in disease pathways.
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Biological Systems: Compounds in the quinoline family are known to intercalate with DNA, potentially disrupting cellular processes critical for cancer cell proliferation or microbial growth.
Hazard and Handling
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride is classified as an irritant. Relevant data regarding its stability and reactivity are crucial for safe handling and application in laboratory settings .
Suppliers and Availability
This compound can be sourced from chemical suppliers specializing in organic compounds, such as Avantor and Matrix Scientific .
Research Findings and Future Directions
Research on 2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride highlights its potential as a versatile intermediate in pharmaceutical synthesis. The structural modifications of quinoline derivatives can lead to significant variations in biological activity, making this compound a valuable target for further research and development in various scientific fields.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | C₂₀H₁₇Cl₂NO |
| CAS Number | 1160263-19-3 |
| MDL Number | MFCD03421292 |
| Hazard | Irritant |
| Suppliers | Avantor, Matrix Scientific |
| Applications | Medicinal Chemistry, Biopharma Production |
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